2,3-Heptanedione

Descripción general

Descripción

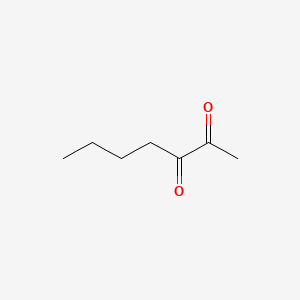

Heptano-2,3-diona, también conocida como 2,3-dioxoheptano, es un compuesto orgánico que pertenece a la clase de las alfa-dicetonas. Estos compuestos se caracterizan por la presencia de dos grupos cetona en átomos de carbono adyacentes. Heptano-2,3-diona es un líquido amarillo claro con una fórmula molecular de C7H12O2 y un peso molecular de 128,17 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La heptano-2,3-diona se puede sintetizar mediante diversos métodos. Un enfoque común implica la oxidación del heptano-2,3-diol utilizando agentes oxidantes como el dióxido de selenio o el permanganato de potasio. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como el anhídrido acético .

Métodos de producción industrial: En entornos industriales, la heptano-2,3-diona a menudo se produce mediante la oxidación catalítica del heptano. Este proceso implica el uso de catalizadores metálicos como platino o paladio, que facilitan la oxidación del heptano para formar la dicetona. La reacción se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: Heptano-2,3-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para formar ácidos carboxílicos utilizando agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se puede reducir a heptano-2,3-diol utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en un solvente de alcohol.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Principales productos formados:

Oxidación: Ácido heptanoico.

Reducción: Heptano-2,3-diol.

Sustitución: Diversos derivados de heptano sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

2,3-Heptanedione is utilized as a flavoring agent in the food industry. It is known for imparting buttery flavors and is often used in conjunction with other diketones to enhance the sensory profile of products such as popcorn and baked goods. Studies have indicated that diketones like this compound can cause similar pulmonary effects as diacetyl, another diketone commonly used in flavoring . This raises concerns about potential toxicity and necessitates careful evaluation of exposure levels in food manufacturing environments.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate compound. It is involved in various synthetic processes to produce more complex molecules. Its reactivity allows it to participate in aldol condensations and Michael additions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Toxicological Research

The safety profile of this compound has been extensively studied due to its structural similarity to other diketones associated with respiratory issues. Research indicates that while this compound does not present significant genotoxic risks under certain exposure conditions, it has shown potential for causing airway fibrosis in animal studies . The compound has been evaluated for its clastogenic potential using in vitro micronucleus tests, where it was deemed non-clastogenic at specific concentrations .

Table 1: Summary of Toxicological Findings on this compound

Environmental Impact

The environmental implications of this compound have also been assessed. As a volatile organic compound (VOC), it contributes to air quality concerns when released during production processes or through consumer products. Risk assessments have indicated that exposure levels are generally below toxic thresholds; however, continuous monitoring is recommended due to its potential effects on both human health and ecosystems .

Case Studies

Several case studies highlight the applications and implications of this compound:

-

Case Study 1: Flavoring Exposure Assessment

A study conducted at a microwave popcorn plant identified the presence of this compound among other diketones used for flavoring. The research focused on assessing the respiratory health impacts on workers exposed to these compounds over time . -

Case Study 2: Toxicological Comparison

Research comparing the toxicological profiles of various diketones (including this compound) revealed that while they share some toxicity characteristics with diacetyl, their specific health impacts can vary significantly based on exposure duration and concentration .

Mecanismo De Acción

El mecanismo de acción de la heptano-2,3-diona implica su interacción con diversos objetivos moleculares. En sistemas biológicos, puede inhibir enzimas formando enlaces covalentes con residuos del sitio activo. Esta inhibición a menudo se debe a la reactividad de los grupos dicetona, que pueden formar aductos estables con residuos de aminoácidos nucleófilos como la cisteína y la lisina .

Comparación Con Compuestos Similares

Heptano-2,3-diona se puede comparar con otras alfa-dicetonas como:

2,3-Butanodiona (Diacetilo): Conocido por su sabor a mantequilla, utilizado en la industria alimentaria.

2,3-Pentanodona: Estructura similar pero con un átomo de carbono menos, utilizado en la industria de sabores y fragancias.

2,3-Hexanodona: Cadena de carbono ligeramente más larga, utilizada en la síntesis orgánica.

Singularidad: La heptano-2,3-diona es única debido a su longitud específica de la cadena de carbono, que confiere propiedades físicas y químicas distintas. Su reactividad y aplicaciones en diversos campos la convierten en un compuesto valioso para la investigación y los propósitos industriales .

Actividad Biológica

2,3-Heptanedione, an alpha-diketone with the chemical formula , has garnered attention for its potential biological activities, particularly in the context of respiratory toxicity and immunotoxicity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C7H12O2

- CAS Number : 96-04-8

- Structure : As an alpha-diketone, it features two carbonyl groups (C=O) located at the second and third carbon atoms of a heptane chain.

Sources and Uses

This compound is primarily used in synthetic flavorings and has been identified as a potential substitute for diacetyl in food products, particularly in butter flavorings used in microwave popcorn production . However, concerns have been raised regarding its safety profile and biological effects.

Respiratory Toxicity

Research has indicated that inhalation of this compound may pose respiratory hazards similar to those associated with diacetyl. A study highlighted that exposure to diketones like this compound can lead to airway epithelial damage and pulmonary inflammation .

Key Findings :

- Cytotoxicity : Inhalation of 270 ppm this compound for approximately 6 hours resulted in significant cytotoxic effects in the olfactory neuroepithelium of rats, including necrosis and apoptosis .

- Gene Expression Alterations : Increased expression of inflammatory markers such as IL-6 and inducible nitric oxide synthase (iNOS) was observed in brain regions following exposure .

Immunotoxicity

The immunological impact of this compound has also been studied. A comparative analysis of various diketones indicated that this compound exhibited sensitization potential in lymphocyte proliferation assays. Specifically, it demonstrated significant increases in both B220+ and IgE+B220+ cell populations upon exposure .

| Compound | EC3 Value (%) | B220+ Cell Increase (%) | IgE+B220+ Cell Increase (%) |

|---|---|---|---|

| This compound | 25 | 26.26 ± 1.28 | 22.26 ± 0.81 |

| Diacetyl | 15.4 | 28.89 ± 1.56 | Not specified |

| 2,3-Pentanedione | 17.9 | 20.55 ± 1.03 | 15.56 ± 1.42 |

Oxidative Stress

In vitro studies have shown that exposure to flavoring chemicals including diketones can induce reactive oxygen species (ROS) production in human macrophages. This oxidative stress is associated with cellular damage and inflammation . The implications of this finding suggest that prolonged exposure to compounds like this compound may contribute to chronic respiratory conditions.

Case Studies

A notable case study involved the analysis of flavoring agents used in a microwave popcorn plant where the presence of various diketones including this compound was detected. This study emphasized the need for regulatory scrutiny concerning the long-term health effects of these compounds on workers exposed to high concentrations .

Propiedades

IUPAC Name |

heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPGAMCQJNLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059128 | |

| Record name | 2,3-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 °C. @ 18.00 mm Hg | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.923 | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

96-04-8 | |

| Record name | 2,3-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-HEPTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Heptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK55DDE86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary occupational settings where exposure to 2,3-Heptanedione might occur?

A1: this compound is a volatile compound found in artificial buttermilk flavorings. Workers in food and flavoring industries, particularly those involved in bakery mix production and other food processing facilities utilizing these flavorings, face potential exposure. [, ]

Q2: Is this compound considered a safe substitute for diacetyl in flavorings?

A2: Although marketed as a safer alternative to diacetyl, research on this compound and other α-diketones is limited. These compounds share the same functional group as diacetyl and may exhibit similar toxicity mechanisms. Precautionary measures are advised until more is known about their safety profile. [, ]

Q3: How is this compound typically measured in workplace air samples?

A3: Various methods have been employed for quantifying this compound in workplace air, including evacuated canisters followed by gas chromatography analysis and derivatization with o-phenylenediamine followed by gas chromatography with nitrogen-phosphorus detection (GC-NPD). [, ]

Q4: Can you describe the reaction of this compound with o-phenylenediamine in analytical methods?

A4: this compound, similar to other vicinal diketones, reacts with o-phenylenediamine to form a stable quinoxaline derivative. This reaction is utilized in analytical methods to improve the detection and quantification of this compound using techniques like GC-NPD. []

Q5: Are there any alternative spectrophotometric methods for determining this compound?

A5: Yes, a spectrophotometric method utilizing dicyandiamide as a chromogenic reagent under alkaline conditions and catalyzed by 1-naphthol has been developed for the determination of this compound. This method offers an alternative to traditional chromatographic techniques. []

Q6: Can this compound be generated through biocatalytic processes?

A6: Yes, 2,3-Butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the reduction of aliphatic diketones, including this compound, to their corresponding α-hydroxy ketones. This enzymatic approach presents a potential route for the biosynthesis of specific isomers. []

Q7: Has this compound been identified in natural sources?

A7: Yes, this compound has been detected as a volatile component in wild fruits of Solanum lycopersicum (tomato) collected from the Palani Hill Ranges of the Western Ghats. []

Q8: Can you provide information on the gas chromatography-mass spectrometry (GC-MS) analysis of this compound?

A8: this compound can be analyzed using GC-MS techniques. It has been identified as a component of strawberry cultivars, specifically ‘Jingyu', using headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS). []

Q9: What is the reactivity of NH4+ with this compound?

A9: Studies investigating NH4+ as a potential reagent ion for SIFT-MS analysis have explored its reactivity with various organic molecules, including this compound. The reaction rate is influenced by the carrier gas (He or N2) and results in the formation of adduct ions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.